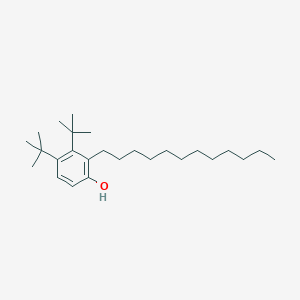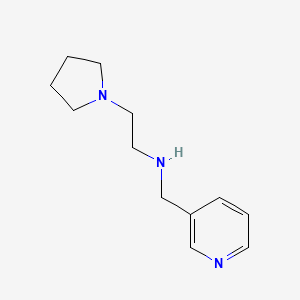
n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Receptor Binding: It can act as a ligand for certain receptors, influencing biological pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anti-cancer agent.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and modulation of immune responses.
Comparison with Similar Compounds
- n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Comparison:
- n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the position of the pyridine ring and the presence of the pyrrolidine ring. This configuration can influence its binding affinity and specificity towards molecular targets.
- n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has the pyridine ring at a different position, which can alter its chemical reactivity and biological activity.
- n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine also differs in the position of the pyridine ring, affecting its overall properties.
- n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine has a piperidine ring instead of a pyrrolidine ring, which can change its interaction with enzymes and receptors.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-8-15(7-1)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2 |
InChI Key |
CPKVUERJSMTFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



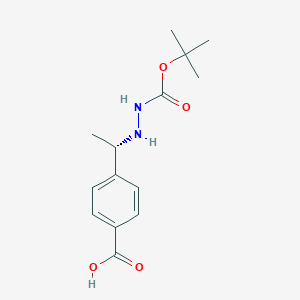
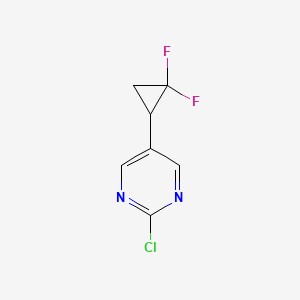
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
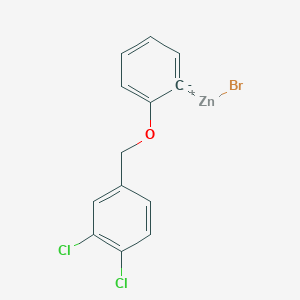
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
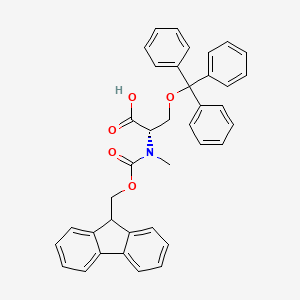
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)


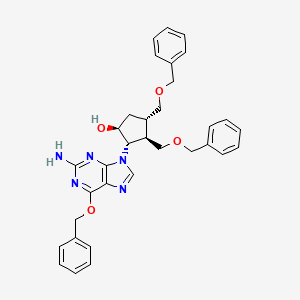
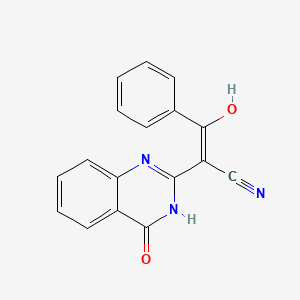
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
